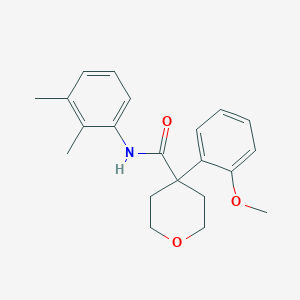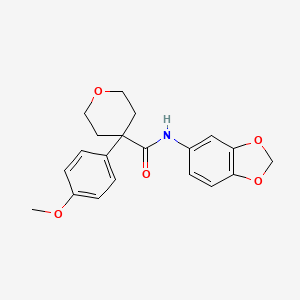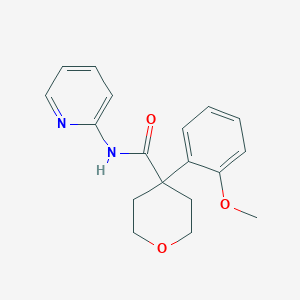
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide (DMPMO) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. DMPMO is a derivative of 2,3-dimethylphenyl oxane-4-carboxamide, which is a small molecule that can be synthesized from a variety of starting materials. DMPMO has been studied for its ability to act as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of many cellular processes. DMPMO has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
作用機序
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide works by inhibiting the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of many cellular processes, including cell growth, survival, and proliferation. By inhibiting PI3K, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is able to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been studied for its effects on biochemical and physiological processes. In cell culture studies, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, melanoma, and prostate cancer. In animal studies, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce glucose levels and improve insulin sensitivity in diabetic mice. In addition, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis.
実験室実験の利点と制限
The synthesis of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is relatively straightforward and can be scaled up for large-scale production. This makes it an attractive compound for laboratory experiments. However, it is important to note that N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is a novel compound, and its effects on biochemical and physiological processes have not been extensively studied. Therefore, there are some limitations to the use of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide in laboratory experiments.
将来の方向性
Despite the promising results of preliminary studies, more research is needed to fully understand the effects of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide on biochemical and physiological processes. Further research should focus on the mechanism of action of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide, as well as its effects on other diseases. In addition, studies should be conducted to determine the optimal dosage and delivery method for N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide. Finally, studies should be conducted to determine the potential toxicity of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide and to develop strategies for minimizing any potential side effects.
合成法
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide can be synthesized by a variety of methods, including the reaction of 2,3-dimethylphenyl oxane-4-carboxamide with 2-methoxyphenyl boronic acid in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by column chromatography. The synthesis of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is relatively straightforward and can be scaled up for large-scale production.
科学的研究の応用
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, melanoma, and prostate cancer. In diabetes, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce glucose levels and improve insulin sensitivity. In inflammation, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce inflammation and improve the symptoms of inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-7-6-9-18(16(15)2)22-20(23)21(11-13-25-14-12-21)17-8-4-5-10-19(17)24-3/h4-10H,11-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUPMPIRQTPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)

![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)
![1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562824.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562826.png)
![5-bromo-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)furan-2-carboxamide](/img/structure/B6562831.png)